molecular formula C23H27N3O5S B10894373 Methyl 4-[(4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazin-1-yl)methyl]benzoate

Methyl 4-[(4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazin-1-yl)methyl]benzoate

Cat. No.: B10894373
M. Wt: 457.5 g/mol
InChI Key: WCPGUPLDFJTWKF-UHFFFAOYSA-N
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Description

METHYL 4-[(4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is a complex organic compound that features a pyrrolidinyl group, a phenylsulfonyl group, and a piperazino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}PIPERAZINO)METHYL]BENZOATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Piperazino Group: Piperazine derivatives can be introduced via nucleophilic substitution reactions.

    Esterification to Form the Benzoate: The final step involves esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}PIPERAZINO)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinyl group would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[(4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}PIPERAZINO)METHYL]BENZOATE involves its interaction with specific molecular targets. The pyrrolidinyl group may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The piperazino group may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE: Similar in structure but lacks the sulfonyl and piperazino groups.

    ETHYL (2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE: An ethyl ester analog with similar core structure.

    4-[(2-OXO-1-PYRROLIDINYL)METHYL]BENZOIC ACID: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

METHYL 4-[(4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl and piperazino groups distinguishes it from other similar compounds, potentially offering enhanced biological activity and specificity.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-[[4-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C23H27N3O5S/c1-31-23(28)19-6-4-18(5-7-19)17-24-13-15-25(16-14-24)32(29,30)21-10-8-20(9-11-21)26-12-2-3-22(26)27/h4-11H,2-3,12-17H2,1H3

InChI Key

WCPGUPLDFJTWKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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